Enhanced Cytotoxicity in Apratoxin A Analogue: 16-Fold Increase Over Parent Compound
A 4-biphenylalanine (Bph) analogue of apratoxin A (compound 3) exhibited a 16-fold increase in cytotoxicity against HCT-116 human colon cancer cells compared to the parent natural product apratoxin A [1]. This significant enhancement is attributed to the 4-phenyl group of the biphenylalanine residue, as evidenced by a 100-fold difference in cytotoxicity between apratoxin M7 (4-methoxy group) and apratoxin M16 (4-phenyl group) [1].
| Evidence Dimension | Cytotoxicity against HCT-116 cells |
|---|---|
| Target Compound Data | Compound 3 (4-biphenylalanine analogue of apratoxin A) exhibited a 16-fold increase in cytotoxicity relative to apratoxin A. |
| Comparator Or Baseline | Apratoxin A (natural product) |
| Quantified Difference | 16-fold increase in cytotoxicity |
| Conditions | HCT-116 human colon cancer cell line in vitro |
Why This Matters
This demonstrates the biphenylalanine moiety's potential to significantly enhance the potency of anticancer leads, making it a valuable modification for medicinal chemistry.
- [1] Onda Y, Fukushi K, Ohsawa K, Yoshida M, Masuda Y, Doi T. Synthesis of a biphenylalanine analogue of apratoxin a displaying substantially enhanced cytotoxicity. Heterocycles. 2020;101(2):679-691. doi: 10.3987/COM-19-S(F)35. View Source
